6-Chloro-5-fluoropyrimidin-2(1H)-one

Description

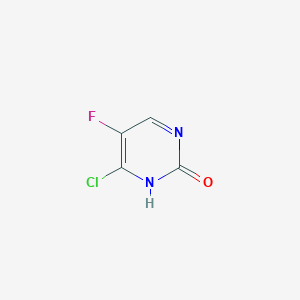

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O/c5-3-2(6)1-7-4(9)8-3/h1H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCSZUKPVXJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 6 Chloro 5 Fluoropyrimidin 2 1h One

Established Synthetic Routes to the Core Pyrimidinone Structure

The foundational approaches to the synthesis of 6-Chloro-5-fluoropyrimidin-2(1H)-one primarily revolve around the modification of pre-existing pyrimidine (B1678525) rings and the construction of the pyrimidinone core through cyclization reactions.

Halogenation Reactions of Pyrimidine Precursors

A prevalent and direct method for the synthesis of this compound involves the halogenation of a suitable pyrimidine precursor. The most common starting material for this transformation is 5-fluorouracil (B62378). The introduction of the chlorine atom at the 6-position is typically achieved through the use of a chlorinating agent.

The reaction of 5-fluorouracil with a chlorinating agent, such as phosphorus oxychloride, results in the formation of this compound. This reaction is often carried out under reflux conditions to ensure the completion of the chlorination process. The presence of the electron-withdrawing fluorine atom at the 5-position influences the reactivity of the pyrimidine ring, directing the chlorination to the 6-position.

A study on the chlorination of 5-fluorouracil highlighted the formation of a chlorohydrin intermediate, 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil, during the initial phase of the reaction. nih.gov Further reaction under appropriate conditions leads to the desired this compound.

Cyclization Approaches for Pyrimidinone Ring Formation

The construction of the pyrimidinone ring through cyclization is a fundamental strategy in heterocyclic chemistry. These methods often involve the condensation of multiple components to build the core structure. Three-component reactions, in particular, offer an efficient pathway to pyrimidinone derivatives. tandfonline.com

One such approach involves the reaction of an aldehyde, an amidine system, and a compound with an active methylene (B1212753) group, such as ethyl cyanoacetate, often catalyzed by a base like magnesium oxide. tandfonline.com While this method provides a general route to pyrimidinones (B12756618), specific adaptation with appropriately fluorinated and other precursors would be necessary to yield this compound.

Another relevant cyclization strategy is the Biginelli reaction and its modifications, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. rsc.orgijstr.org This multicomponent reaction provides access to a wide range of dihydropyrimidinones, which can be further modified to introduce the desired substituents. For the synthesis of this compound, this would entail the use of fluorinated starting materials and subsequent chlorination.

Reaction with Phosphorus Oxychloride in Pyrimidinone Synthesis

Phosphorus oxychloride (POCl₃) is a versatile and widely used reagent in the synthesis of halogenated heterocycles, including pyrimidinones. researchgate.netcommonorganicchemistry.com Its primary role in the synthesis of this compound from 5-fluorouracil is as a chlorinating agent.

The mechanism of chlorination involves the activation of the hydroxyl group of the tautomeric form of the pyrimidinone by phosphorus oxychloride. This is followed by a nucleophilic attack of the chloride ion, leading to the substitution of the hydroxyl group with a chlorine atom. Phosphorus oxychloride is particularly effective for converting hydroxypyrimidines to their corresponding chloropyrimidines. The reaction is typically conducted at elevated temperatures, often under reflux, to drive the reaction to completion. The use of a tertiary amine base, such as N,N-dimethylaniline, can sometimes be employed to facilitate the reaction.

Advanced Synthetic Strategies for Complex Architectures

Beyond the fundamental synthesis of the this compound core, this compound serves as a valuable building block for the construction of more complex molecular architectures. Advanced synthetic methodologies, such as multi-step heterocyclic coupling reactions and palladium-catalyzed cross-coupling methods, are employed to further functionalize the pyrimidinone ring.

Multi-Step Heterocyclic Coupling Reactions

The reactivity of the chlorine atom at the 6-position of this compound allows for its displacement by various nucleophiles, enabling the construction of more elaborate heterocyclic systems. This forms the basis of multi-step synthetic sequences where the pyrimidinone acts as a scaffold.

For instance, the chlorine atom can be substituted by amines, thiols, or alkoxides in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups and the building of larger molecular frameworks. A series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines were synthesized as anti-cancer agents, demonstrating the utility of the chloropyrimidine core in building complex, biologically active molecules. nih.gov

Furthermore, multi-component reactions can be designed to incorporate the pyrimidinone core into more complex fused heterocyclic systems. These reactions often proceed in a cascade fashion, forming multiple bonds in a single operation and leading to a rapid increase in molecular complexity.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of halopyrimidines. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide in the presence of a palladium catalyst, is particularly noteworthy. youtube.comyoutube.com

The chlorine atom at the 6-position of this compound can serve as a handle for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl substituents at this position, providing access to a diverse range of derivatives. The reactivity of the C-Cl bond in these reactions can be modulated by the choice of palladium catalyst, ligands, and reaction conditions. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in the synthesis and functionalization of heterocyclic compounds, particularly electron-deficient systems like pyrimidines. nih.govwikipedia.org The pyrimidine ring's π-deficient nature, caused by the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles. wikipedia.org This intrinsic reactivity makes the SNAr mechanism a highly effective strategy for introducing a variety of substituents onto the pyrimidine core.

In the context of this compound, the chlorine atom at the 6-position is susceptible to displacement by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups, such as the nitrogen atoms in the ring and the fluorine atom at the 5-position, helps to stabilize this intermediate, thereby facilitating the reaction. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The regioselectivity of SNAr reactions on pyrimidines is well-documented, with positions 2, 4, and 6 being the most activated towards nucleophilic attack due to the electronic influence of the ring nitrogens. wikipedia.orgstackexchange.com This makes SNAr a predictable and reliable method for the selective modification of pyrimidine derivatives. researchgate.net

Optimization of Synthetic Pathways and Reaction Efficiency

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness while minimizing reaction time and waste. This involves a systematic investigation of various reaction parameters. nih.gov

Effect of Catalyst Loading and Solvent Polarity

Catalyst Loading: In many synthetic transformations leading to pyrimidine derivatives, catalysts are employed to enhance reaction rates and selectivity. The amount of catalyst used, or catalyst loading, is a critical parameter. While higher catalyst loading can increase the reaction rate, it can also lead to unwanted side reactions and increased costs. Conversely, insufficient catalyst may result in slow or incomplete reactions. Therefore, optimizing catalyst loading is essential to find a balance that maximizes yield and efficiency without unnecessary excess. nih.gov For instance, in related heterocyclic syntheses, Lewis acids or transition metal catalysts are often used, and their efficiency is highly dependent on the amount loaded into the reaction mixture. researchgate.net

Below is a table illustrating the general effect of solvent choice on reaction yield in a hypothetical pyrimidine synthesis.

| Solvent | Dielectric Constant (Polarity) | Relative Yield (%) |

| Toluene | 2.4 | 25 |

| Tetrahydrofuran (THF) | 7.6 | 45 |

| Acetonitrile | 37.5 | 70 |

| Dimethylformamide (DMF) | 38.3 | 85 |

Note: This data is illustrative and represents typical trends observed in SNAr reactions.

Temperature Control and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results. nih.gov

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat can lead to the degradation of reactants or products and the formation of impurities. For many pyrimidine syntheses, reactions are conducted under reflux or at elevated temperatures to drive the reaction to completion. Precise temperature control is vital for ensuring reproducibility and maximizing the yield of the desired product. researchgate.net

Reaction Time: The duration of a reaction must be sufficient to allow for the complete conversion of starting materials into the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. Stopping the reaction too early results in low yield, while extending it unnecessarily can lead to the formation of byproducts and increased energy consumption. nih.gov

Application of Design of Experiments (DoE) in Synthetic Optimization

Design of Experiments (DoE) is a powerful statistical methodology for optimizing chemical reactions in a more efficient manner than traditional one-variable-at-a-time (OVAT) approaches. nih.govyoutube.com DoE allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, catalyst loading, solvent composition, reaction time) and the analysis of their interactions. nih.govrsc.org

This systematic approach provides a comprehensive understanding of the reaction landscape, identifying the optimal conditions to maximize yield and minimize impurities with a significantly reduced number of experiments. rsc.orgrsc.orgnih.gov For the synthesis of complex molecules like pyrimidine derivatives, DoE can be used to screen for significant factors, model the reaction response, and pinpoint a robust set of operating conditions. rsc.orgnih.gov This leads to a more rapid and efficient process development. nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com Applying these principles to the synthesis of this compound is essential for environmental sustainability.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. mdpi.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. mdpi.com

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. researchgate.net Catalysts are often more selective and can be recycled and reused.

Waste Prevention: Designing syntheses to prevent the formation of waste rather than treating it after it has been created. mdpi.com

For example, a greener synthesis of this compound might involve replacing a hazardous chlorinating agent like phosphorus oxychloride with a more benign alternative, using a recyclable catalyst, and minimizing the use of volatile organic solvents. The adoption of such practices not only reduces the environmental footprint but can also lead to safer and more economical manufacturing processes. mdpi.com

Derivatives of 6 Chloro 5 Fluoropyrimidin 2 1h One: Synthesis and Structural Diversification

Strategies for Functionalization and Derivatization

The chemical reactivity of the 6-Chloro-5-fluoropyrimidin-2(1H)-one core allows for extensive functionalization. The electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the electronegative halogen substituents, facilitates various chemical transformations, enabling the generation of diverse molecular libraries for further investigation.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C-6 position of the pyrimidine ring is particularly susceptible to nucleophilic aromatic substitution, making it a primary site for structural modification. wikipedia.org This reactivity allows for the displacement of the chlorine by a wide range of nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective methods for creating new carbon-carbon bonds at this position. rsc.orgresearchgate.net This reaction involves coupling the chloropyrimidine with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net Such methods have been successfully employed to synthesize libraries of 6-arylpyrimidine derivatives, which are crucial for building complex molecular architectures found in many biologically active compounds. researchgate.netresearchgate.net

The general scheme for a Suzuki-Miyaura coupling reaction is as follows:

R¹-Cl + R²-B(OH)₂ → R¹-R² (where R¹ is the pyrimidine core and R² is an aryl or heteroaryl group)

This strategy is foundational for introducing significant structural diversity, allowing chemists to explore a broad chemical space in the search for new pharmaceutical leads.

Oxidation and Reduction Pathways for Pyrimidinone Modification

The pyrimidinone ring itself is amenable to modification through oxidation and reduction reactions, altering the electronic and structural properties of the core. While specific pathways for this compound are not extensively detailed in available literature, the general chemistry of pyrimidines and pyrimidinones (B12756618) provides insight into potential transformations.

The pyrimidine ring is considered π-deficient and can be readily reduced. researchgate.net Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) can reduce substituted pyrimidin-2(1H)-ones to their corresponding 3,4-dihydro- or 3,4,5,6-tetrahydro-pyrimidin-2(1H)-one derivatives. rsc.org The specific outcome of the reduction often depends on the substituents present on the ring and the reaction conditions employed. rsc.org In some biological contexts, enzymes such as dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of pyrimidine rings like uracil (B121893) and thymine. umich.edu

Conversely, oxidation of the pyrimidine ring or its substituents can also be achieved. Alkyl-substituted pyrimidines, for instance, can undergo oxidation to form carboxylic acids or undergo ring oxidation at the C-2 and C-4 positions when treated with reagents like potassium permanganate (B83412) (KMnO₄). researchgate.net The synthesis of pyrimidine-2,4-diones from pyrimidinone precursors also represents an oxidative transformation of the core structure. nih.govmedwinpublishers.com

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The strategic introduction of a wide variety of chemical groups onto the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. By systematically altering substituents, researchers can identify the key molecular features responsible for a desired therapeutic effect.

For example, in the development of novel anti-cancer agents, series of 6-chloro-5-phenylpyrimidine derivatives have been synthesized where the phenyl group and other positions are modified. These studies help to determine how different substituents influence the compound's potency and efficacy. The incorporation of fluorine atoms or fluoroalkyl groups, for instance, is a common strategy to enhance metabolic stability and binding affinity. google.com The development of potent and selective inhibitors often relies on the insights gained from extensive SAR studies, where even minor structural changes can lead to significant differences in biological activity.

Synthesis of Key Intermediates Utilizing the Pyrimidine Core

The functionalized derivatives of this compound are not always the final active molecules but often serve as crucial intermediates in the multi-step synthesis of more complex compounds. The pyrimidine core provides a robust foundation for building intricate molecular architectures.

Precursors for Advanced Biologically Active Compounds

Derivatives stemming from the 6-Chloro-5-fluoropyrimidine scaffold are pivotal intermediates in the synthesis of a variety of pharmaceuticals. These intermediates are designed to contain the necessary reactive handles and stereochemistry for subsequent reactions that build the final, complex active pharmaceutical ingredient (API). Their utility spans different therapeutic areas, including oncology and infectious diseases.

Below is a table of key intermediates derived from the pyrimidine core and their applications.

| Intermediate Compound | Application / Target Compound | Therapeutic Area |

| 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | Precursor for Abemaciclib (a CDK4/6 inhibitor) | Oncology |

| 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine | Key intermediate for Voriconazole | Antifungal |

This table showcases examples of advanced intermediates synthesized from a pyrimidine core.

Synthesis of Specific Halogenated Pyrimidine Intermediates (e.g., 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine)

The synthesis of specific, highly functionalized intermediates is a critical step in pharmaceutical production. An important example is 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, a key intermediate in the synthesis of the antifungal drug Voriconazole.

Patented synthetic routes describe a multi-step process to obtain this intermediate with high yield and purity. One such method starts with readily available materials and proceeds through several key transformations, as summarized in the table below.

| Step | Starting Materials | Key Transformation | Product |

| 1 | Ethyl 2-fluoroacetate, Propionyl chloride | Acylation | 2-Fluoropropionyl acetate |

| 2 | 2-Fluoropropionyl acetate, Formamidine acetate | Cyclization | Cyclized pyrimidine precursor |

| 3 | Cyclized pyrimidine precursor | Chlorination | Chlorinated pyrimidine |

| 4 | Chlorinated pyrimidine | Bromination | 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine |

This table outlines a synthetic pathway for a key halogenated pyrimidine intermediate as described in patent literature.

This carefully designed synthesis ensures an efficient and scalable production of a crucial building block for a widely used therapeutic agent.

Isolation and Purification Techniques for Derivatized Products

The successful synthesis of derivatives of this compound is critically dependent on effective isolation and purification techniques to obtain the target compounds in high purity. The choice of method is dictated by the physical and chemical properties of the derivatized products, such as their polarity, solubility, and crystallinity. Commonly employed techniques include recrystallization and various forms of chromatography.

Recrystallization is a primary method for purifying solid derivatives. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. orientjchem.orgresearchgate.net Ethanol is a frequently used solvent for the recrystallization of pyrimidinone derivatives. orientjchem.org After crystallization, the pure solid is typically collected by filtration, washed with a cold solvent to remove any remaining soluble impurities, and then dried. asianpubs.org

Chromatographic techniques are extensively used for the purification of both solid and liquid derivatives, especially when dealing with complex reaction mixtures or when products have similar properties to byproducts.

Flash Column Chromatography: This is a widely used preparative technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). orgsyn.orgnih.gov The crude mixture is loaded onto the top of a silica gel column, and a solvent or a mixture of solvents is passed through the column under pressure. orgsyn.org Compounds with lower polarity travel down the column faster, allowing for the separation and collection of different fractions. youtube.com The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). asianpubs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of polar compounds, HPLC is the method of choice. nih.govresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18 silica gel) and a polar mobile phase, is particularly common for the analysis and purification of pyrimidine derivatives. researchgate.netresearchgate.net By using a gradient elution system, where the composition of the mobile phase is changed over time, complex mixtures of derivatives can be effectively separated. orgsyn.org

The following table outlines the primary purification techniques and their principles for derivatives of this compound.

| Purification Technique | Principle of Separation | Typical Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Purification of crystalline solid products. |

| Flash Column Chromatography | Differential partitioning of components between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | Routine purification of reaction mixtures on a preparative scale. orgsyn.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | High-purity separation, analysis of product purity, and isolation of polar compounds. nih.govresearchgate.net |

| Filtration | Physical separation of a solid from a liquid or gas by passing the mixture through a medium that retains the solid. | Isolation of precipitated or crystallized solid products from the reaction mixture or crystallization solvent. asianpubs.org |

After purification, the identity and purity of the derivatized products are confirmed using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. orientjchem.orgasianpubs.org

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 5 Fluoropyrimidin 2 1h One and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of chemical compounds. For 6-Chloro-5-fluoropyrimidin-2(1H)-one, the vibrational modes are influenced by its pyrimidine (B1678525) framework, substituted halogen atoms, and the carbonyl group.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of the structurally related molecule, 6-chlorouracil (B25721), which lacks the fluorine atom, can provide insights into the expected spectral features. For instance, a study on 6-chlorouracil presented a detailed assignment of its infrared bands.

Key expected vibrational frequencies for this compound would include:

N-H stretching: The N-H bonds in the pyrimidine ring are expected to show stretching vibrations in the region of 3100-3300 cm⁻¹.

C=O stretching: The carbonyl group (C=O) at the 2-position will likely produce a strong absorption band in the range of 1650-1700 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are anticipated to appear in the 1500-1650 cm⁻¹ region.

C-F and C-Cl stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are expected at lower frequencies, typically in the 1000-1300 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

The precise positions of these bands would be influenced by the electronic effects of the chloro and fluoro substituents.

FT-Raman spectroscopy provides complementary information to FT-IR. For this compound, the Raman spectrum would also be characterized by vibrations of the pyrimidine ring and its substituents. Based on studies of similar molecules like 6-chlorouracil, the Raman spectrum would likely show strong bands for the symmetric vibrations of the ring, which are often weak in the IR spectrum. The C=O stretching vibration is also typically observed in the Raman spectrum.

A comprehensive analysis of both FT-IR and FT-Raman spectra would allow for a detailed assignment of the fundamental vibrational modes of this compound. By comparing the experimental spectra with theoretical calculations, such as those using Density Functional Theory (DFT), a more precise understanding of the molecular vibrations can be achieved. This combined approach has been successfully applied to the study of 6-chlorouracil, allowing for the reassignment of its experimental IR and Raman bands. The presence and position of the halogen substituents (chlorine and fluorine) would significantly influence the vibrational frequencies of the pyrimidine ring, providing a unique spectroscopic fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

In derivatives where the pyrimidine ring is further substituted, the ¹H-NMR spectra would become more complex, with additional signals corresponding to the protons of the substituents.

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the pyrimidine ring.

C2 (Carbonyl Carbon): The carbonyl carbon (C=O) at the 2-position is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen atom.

C4, C5, and C6: The chemical shifts of the other three carbon atoms (C4, C5, and C6) would be influenced by the attached substituents. The carbon atom bonded to the electronegative fluorine (C5) and chlorine (C6) atoms would experience significant deshielding. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, leading to the splitting of the signals for C5 and adjacent carbons.

The specific chemical shifts and coupling constants would provide definitive evidence for the substitution pattern of the pyrimidine ring. While specific experimental data for the parent compound is not available, analysis of more complex derivatives containing the 6-chloro-5-fluoropyrimidinyl moiety confirms the expected deshielding effects and C-F couplings.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be challenging in complex heterocyclic systems. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in elucidating the precise atomic connectivity of this compound.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing direct one-bond (¹J-coupling) C-H connectivity. columbia.edu For this compound, a cross-peak would be expected between the proton at the C4 position and the C4 carbon itself.

The HMBC experiment, on the other hand, reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J-coupling). sdsu.edu This is particularly useful for connecting different parts of the molecule and assigning quaternary carbons (those with no attached protons), such as C2, C5, and C6 in the title compound. For instance, the proton at N1 would be expected to show correlations to the carbonyl carbon (C2) and the chlorine-bearing carbon (C6). Similarly, the proton at C4 would show correlations to C2, C5, and C6, allowing for the complete and unambiguous assignment of the carbon skeleton.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton | HSQC Correlation (¹J) | Predicted HMBC Correlations (²J, ³J) |

| N1-H | N/A (correlates to N1 in ¹⁵N HSQC) | C2, C6 |

| C4-H | C4 | C2, C5, C6 |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact molecular formula from the measured mass by distinguishing between compounds with the same nominal mass but different elemental compositions. thermofisher.com For this compound, HRMS is used to confirm its elemental composition of C₄H₂ClFN₂O.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 4 | 12.000000 | 48.000000 |

| Hydrogen | ¹H | 2 | 1.007825 | 2.015650 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 147.983969 |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, [M+H]⁺) which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. The fragmentation of halogenated pyrimidines is often governed by the stability of the resulting fragments and can involve the loss of small molecules or radicals. nih.govresearchgate.net For this compound, characteristic fragmentation pathways would likely involve the initial loss of carbon monoxide (CO) from the pyrimidinone ring, followed by subsequent losses related to the halogen substituents.

Table 3: Plausible Fragmentation Pathway for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Product Ion |

| 148.9918 | CO | 120.9839 | [C₃H₃ClFN₂]⁺ |

| 148.9918 | HCl | 112.0135 | [C₄H₂FN₂O]⁺ |

| 120.9839 | HCN | 93.9758 | [C₂H₂ClF]⁺ |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

While a specific crystal structure for this compound has not been reported in publicly accessible databases, single-crystal X-ray diffraction analysis of closely related pyrimidinone derivatives reveals common structural features. nih.govnih.govacs.org Such an analysis would provide precise measurements of the pyrimidinone ring's geometry, including the planarity of the ring and the specific lengths of the C-Cl, C-F, C-N, and C=O bonds. This data is crucial for validating computational models and understanding the electronic effects of the halogen substituents on the molecular structure.

Table 4: Representative Crystallographic Data for a Substituted Pyrimidinone Core

| Parameter | Description | Typical Value |

| Space Group | Describes the crystal's symmetry | P2₁/c or P-1 |

| a, b, c (Å) | Unit cell dimensions | 5-15 Å |

| α, β, γ (°) | Unit cell angles | 90-110° |

| C=O Bond Length | Carbonyl bond distance | ~1.23 Å |

| N-C Bond Length | Ring N-C bond distances | ~1.35-1.38 Å |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding

Table 5: Potential Hydrogen Bonds in the Crystal Structure of this compound

| Donor (D) | Acceptor (A) | Type | Typical D···A Distance |

| N1-H | O=C2 | Intermolecular | 2.7 - 2.9 Å |

| C4-H | O=C2 | Intermolecular | 3.0 - 3.4 Å |

| C4-H | F-C5 | Intermolecular | 3.1 - 3.5 Å |

Assessment of π-π Stacking Interactions in Crystal Packing

In a co-crystal of 5-fluorocytosine (B48100) with melamine, aromatic π–π stacking interactions are observed, playing a role in the assembly of the supramolecular structure. researchgate.net Similarly, weak C—F⋯π interactions have been identified in the crystal structures of 5-fluorocytosine salts and co-crystals. For instance, in 5-fluorocytosinium picrate (B76445), a C—F⋯π interaction is noted between the fluorine atom of the cation and the π-system of an adjacent cation. nih.gov A similar interaction is also observed in a 1:1 co-crystal of 5-fluorocytosine with 4-hydroxybenzaldehyde, further stabilizing the crystal packing. nih.gov

The key parameters defining these interactions include the centroid-to-centroid distance between the interacting rings, the angle between the ring planes, and the slip angle. While direct π-π stacking involves parallel rings, other geometries such as T-shaped or parallel-displaced are also common.

Table 1: Representative π-Interaction Data from 5-Fluorocytosine Derivatives

| Interacting Molecules | Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|---|

| 5-Fluorocytosinium cations | C—F⋯π | C5⋯Cg = 3.4002 (19) | C—F⋯Cg = 88.34 (12) |

Data sourced from studies on 5-fluorocytosinium picrate nih.gov and a 5-fluorocytosine-4-hydroxybenzaldehyde cocrystal. nih.gov Cg refers to the centroid of the pyrimidine ring.

Conformational Analysis and Torsion Angle Determination

The conformation of the pyrimidine ring and the orientation of its substituents are defined by a set of torsion angles. These angles describe the dihedral relationship between four consecutive atoms and are fundamental in determining the molecule's three-dimensional shape. For pyrimidinone derivatives, the ring is typically near-planar, but slight deviations can occur, which are quantified by endocyclic and exocyclic torsion angles.

In the crystal structure of 5-fluorocytosinium picrate, the pyrimidine ring of the 5-fluorocytosinium cation is essentially planar. The picrate anion, however, shows some deviation from planarity, with its nitro groups being twisted out of the plane of the benzene (B151609) ring. The dihedral angle between the plane of the 5-fluorocytosinium ring and the picrate ring is 19.97 (11)°. nih.goviucr.org

The planarity of the pyrimidine ring is a common feature, as significant deviation would disrupt the aromatic system. However, the exocyclic torsion angles involving substituents can vary, influencing the intermolecular interactions possible within the crystal lattice. For this compound, the key torsion angles would describe the orientation of the chloro and fluoro substituents relative to the pyrimidine ring, as well as the geometry of the keto and amine/imine groups.

Table 2: Selected Torsion Angles from a 5-Fluorocytosine Derivative

| Compound | Torsion Angle | Value (°) |

|---|---|---|

| 5-Fluorocytosinium Picrate | C9—C8—N5—O4 | 166.2 (2) |

| 5-Fluorocytosinium Picrate | C9—C10—N6—O7 | -171.7 (2) |

Data represents the torsion angles of the nitro groups relative to the benzene ring in the picrate anion co-crystallized with 5-fluorocytosine. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Chloro 5 Fluoropyrimidin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 6-Chloro-5-fluoropyrimidin-2(1H)-one. These methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine optimized geometry and electronic properties. These calculations are crucial for understanding the molecule's stability and reactivity. While specific DFT studies on this compound are not extensively detailed in publicly available literature, the principles of DFT are widely applied to similar halogenated pyrimidines to predict their behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's propensity to undergo chemical reactions. A smaller energy gap suggests higher reactivity. For similar heterocyclic compounds, a lower HOMO-LUMO energy gap has been associated with higher chemical reactivity and biological activity.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis Principles

| Parameter | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | The presence of electronegative fluorine and chlorine atoms is expected to lower the HOMO energy level. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | The electron-withdrawing nature of the halogens likely lowers the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A potentially small energy gap would suggest high reactivity, which is consistent with its role as a versatile intermediate in medicinal chemistry. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Studies on this compound indicate that the dual halogenation with chlorine and fluorine creates distinct regions of electron density. The electron-withdrawing properties of these halogens enhance the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack by residues in enzyme active sites. smolecule.com This electronic activation is a key factor in its ability to form stable interactions with biological targets. smolecule.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the conformational behavior of this compound.

Molecular dynamics (MD) simulations have been employed to investigate the conformational flexibility of the pyrimidinone ring system in this compound. smolecule.com These simulations reveal that the compound exhibits significant flexibility, which is crucial for its biological activity and molecular recognition processes. smolecule.com The molecule can exist in multiple low-energy conformations, allowing it to adapt its shape to fit into the binding sites of various biological targets. smolecule.com The presence of both chlorine and fluorine substituents restricts certain conformational states while stabilizing others, influencing its preferred binding orientations. smolecule.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Ligand-Protein Docking Studies for Biological Target Interaction Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the potential mechanism of action of a compound and for structure-based drug design. For this compound, docking studies can elucidate its binding affinity and interaction patterns with various biological targets, such as kinases or other enzymes implicated in disease pathways.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule, in this case, this compound, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction.

While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar pyrimidine derivatives. mdpi.comnih.govnih.gov For instance, pyrimidine analogs have been docked against targets like cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) to assess their anticancer potential. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

A hypothetical docking study of this compound against a kinase target might yield results similar to those presented in the table below. The data illustrates the types of interactions and binding energies that would be analyzed.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Kinase A (XXX) | -8.5 | LEU83, VAL91 | Hydrophobic |

| LYS33 | Hydrogen Bond (with C=O) | ||

| ASP145 | Hydrogen Bond (with N-H) | ||

| Kinase B (YYY) | -7.9 | PHE144, ALA31 | Hydrophobic |

| GLU92 | Hydrogen Bond (with N-H) |

Ensemble Docking Approaches for Flexible Receptor-Ligand Systems

Traditional docking methods often treat the protein receptor as a rigid structure. However, proteins are dynamic entities that can undergo conformational changes upon ligand binding. Ensemble docking addresses this by using multiple protein conformations, typically derived from molecular dynamics simulations or different experimentally determined structures. This approach provides a more realistic representation of the binding process and can lead to more accurate predictions of binding affinity and mode.

For a flexible molecule like this compound, considering receptor flexibility is particularly important. The pyrimidinone ring system has a degree of conformational flexibility, and its substituents can adopt various orientations. mdpi.com Ensemble docking would allow for the exploration of how these different conformations of both the ligand and the protein can influence the binding event. This method is especially useful for identifying compounds that can bind to less common or transient protein conformations, potentially leading to the discovery of novel inhibitors with unique binding modes.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another key computational strategy in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target.

Pharmacophore models can be generated in two primary ways: ligand-based or structure-based. In a ligand-based approach, a set of known active molecules is superimposed, and their common chemical features are extracted to create a model. A structure-based approach, on the other hand, analyzes the interactions between a ligand and its protein target in a known complex to define the key features for binding.

For this compound, a pharmacophore model could be developed based on its interactions with a known target, or by comparing its features to other known inhibitors of that target. Such a model for a kinase inhibitor, for example, might include a hydrogen bond acceptor corresponding to the carbonyl group of the pyrimidinone ring, a hydrogen bond donor from the N-H group, and a hydrophobic feature representing the halogenated ring system.

Once a pharmacophore model is established, it can be used as a filter in virtual screening campaigns to search large chemical databases for novel compounds with the desired features. researchgate.netresearchgate.net This is a computationally efficient way to identify potential new drug candidates from millions of compounds.

A virtual screening workflow using a pharmacophore model derived from the this compound scaffold would involve:

Database Preparation: A large database of chemical compounds is prepared, often including commercially available molecules or virtual libraries.

Pharmacophore Filtering: The database is screened against the pharmacophore model, and only molecules that match the required chemical features in the correct spatial arrangement are retained.

Docking and Scoring: The hits from the pharmacophore screen are then subjected to molecular docking studies to predict their binding modes and affinities more accurately.

Hit Selection: The top-scoring compounds are selected for experimental testing.

This approach, known as scaffold-focused virtual screening, can identify structurally diverse compounds that retain the key binding features of the original molecule. nih.gov

Theoretical Prediction of Reaction Mechanisms and Energy Barriers

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating chemical reactions at the electronic level. These methods can be used to predict the detailed mechanism of a reaction, identify transition states, and calculate the energy barriers associated with each step.

For this compound, theoretical calculations can provide valuable insights into its synthesis and reactivity. For example, a common synthetic route to this compound involves the chlorination of 5-fluorouracil (B62378). DFT calculations could be employed to model this reaction, elucidating the step-by-step mechanism and determining the activation energy for the chlorination process. nih.gov Such studies can help in optimizing reaction conditions to improve yield and minimize byproducts.

A hypothetical energy profile for a reaction step in the synthesis of this compound, as calculated by DFT, is presented in the table below. This illustrates how computational methods can quantify the energetics of a chemical transformation.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Chlorination of 5-fluorouracil | 5-fluorouracil + POCl₃ | [Intermediate Complex]‡ | This compound + H₃PO₄ | 25.4 | -15.2 |

These theoretical predictions are invaluable for understanding the underlying principles of the compound's chemistry and for guiding further synthetic efforts.

Reactivity and Reaction Mechanism Studies of 6 Chloro 5 Fluoropyrimidin 2 1h One

Mechanistic Studies of Nucleophilic Substitution

The presence of electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring, in conjunction with the inductive effects of the halogen substituents, renders the 6-position of 6-Chloro-5-fluoropyrimidin-2(1H)-one susceptible to nucleophilic attack. The mechanism of this substitution is a subject of detailed investigation, with possibilities including a classical SNAr (addition-elimination) pathway or a concerted (SNAr) mechanism.

Computational studies on similar 5-nitro- and 5-halopyrimidines suggest that the reaction mechanism can exist on a continuum between a stepwise and a concerted pathway. The stability of the intermediate Meisenheimer complex plays a crucial role; however, for many heterocyclic systems with good leaving groups like chloride, a concerted mechanism is often predicted. In a concerted mechanism, the bond formation with the incoming nucleophile and the cleavage of the carbon-chlorine bond occur in a single transition state, avoiding a high-energy intermediate.

In the case of a stepwise SNAr mechanism, the reaction would proceed via a negatively charged intermediate, known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring and the fluorine atom. The subsequent elimination of the chloride ion restores the aromaticity of the ring.

The nature of the nucleophile, solvent, and temperature can influence the operative mechanism. A variety of nucleophiles can be employed to displace the chloride at the 6-position, leading to a diverse range of substituted pyrimidinones (B12756618).

| Nucleophile | Reagent Example | Product |

| Amine | Methylamine | 6-(Methylamino)-5-fluoropyrimidin-2(1H)-one |

| Thiol | Sodium thiophenoxide | 5-Fluoro-6-(phenylthio)pyrimidin-2(1H)-one |

| Alkoxide | Sodium methoxide | 5-Fluoro-6-methoxypyrimidin-2(1H)-one |

Pathways of Oxidation and Reduction Reactions

The oxidation and reduction of this compound offer pathways to further functionalized pyrimidine derivatives.

Oxidation: While specific studies on the oxidation of this compound are not extensively detailed in the literature, oxidation of the pyrimidinone ring can be challenging due to its relative electron deficiency. However, under specific conditions, oxidation at the C4 position could potentially lead to the formation of a dione. For instance, oxidation could theoretically yield 6-chloro-5-fluoropyrimidine-2,4(1H,3H)-dione. The mechanism would likely involve initial interaction of the oxidant with the N1-C2-N3 amide portion of the ring.

Reduction: The reduction of the pyrimidine ring in this compound can be achieved using various reducing agents. The use of complex metal hydrides like sodium borohydride (B1222165) typically reduces carbonyl groups. However, in the context of the pyrimidinone ring, reduction is more likely to affect the C=C double bond. The mechanism of reduction with a hydride reagent such as sodium borohydride would involve the nucleophilic addition of a hydride ion to the electron-deficient pyrimidine ring, likely at the C4 or C6 position, followed by protonation. This can lead to the formation of dihydropyrimidinone derivatives. The regioselectivity of the hydride attack would be influenced by the electronic effects of the substituents. Electrochemical reduction methods have also been shown to reduce the C=N bonds in pyrimidine systems.

| Reaction Type | Reagent | Potential Product |

| Oxidation | Mild Oxidizing Agent | 6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione |

| Reduction | Sodium Borohydride | 6-Chloro-5-fluoro-3,4-dihydropyrimidin-2(1H)-one |

Investigation of Coupling Reaction Mechanisms

The chloro substituent at the 6-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidinone with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidinone to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the chloride.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.

Heck Coupling: This reaction couples the chloropyrimidinone with an alkene. The mechanism is similar in its initial oxidative addition step but is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to yield the coupled product and a palladium-hydride species, which is then converted back to the active catalyst by the base.

Sonogashira Coupling: This involves the coupling with a terminal alkyne, co-catalyzed by palladium and copper. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex formed after oxidative addition. Reductive elimination then yields the alkynylated pyrimidinone.

| Coupling Reaction | Coupling Partner | Catalyst System | General Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 6-Aryl-5-fluoropyrimidin-2(1H)-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, P(o-tolyl)3, Et3N | 5-Fluoro-6-(alkenyl)pyrimidin-2(1H)-one |

| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N | 6-(Alkynyl)-5-fluoropyrimidin-2(1H)-one |

Kinetic Studies and Reaction Pathway Elucidation

Detailed kinetic studies on the reactions of this compound are scarce in the published literature. However, kinetic data from related systems, such as the substitution of 2-chloropyrimidine, can provide insights. These reactions typically exhibit second-order kinetics, being first order in both the substrate and the nucleophile.

The rate of nucleophilic substitution would be expected to be influenced by several factors:

Nucleophilicity: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the cation while leaving the anion (nucleophile) relatively free.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

Leaving Group Ability: While chlorine is a good leaving group, in the context of SNAr reactions on electron-deficient rings, the rate-determining step is often the initial nucleophilic attack, making the leaving group ability less critical than in SN1 or SN2 reactions.

Elucidation of the precise reaction pathway, particularly distinguishing between a stepwise and a concerted nucleophilic substitution, would require more advanced techniques such as kinetic isotope effect studies or detailed computational modeling specific to this molecule.

Analysis of Side Reactions and Byproduct Formation

In the chemical transformations of this compound, the formation of side products can occur, impacting the yield and purity of the desired compound.

Hydrolysis: In nucleophilic substitution reactions conducted in the presence of water or hydroxide (B78521) ions, hydrolysis of the C-Cl bond can be a competing side reaction, leading to the formation of 6-hydroxy-5-fluoropyrimidin-2(1H)-one. This is particularly relevant for highly activated substrates.

Double Substitution: In cases where the product of a nucleophilic substitution still contains reactive sites, further reaction can occur. However, for this compound, once the chloro group is displaced, the resulting product is generally less reactive towards further nucleophilic aromatic substitution.

Byproducts in Coupling Reactions: In palladium-catalyzed coupling reactions, common side products can arise from side reactions within the catalytic cycle. For example, in Suzuki couplings, homocoupling of the boronic acid to form a biaryl species can occur. Reductive dehalogenation of the starting material, replacing the chlorine with a hydrogen atom, can also be a competing pathway.

| Reaction Type | Potential Side Reaction | Common Byproduct |

| Nucleophilic Substitution | Hydrolysis | 6-Hydroxy-5-fluoropyrimidin-2(1H)-one |

| Suzuki-Miyaura Coupling | Homocoupling of Boronic Acid | Biaryl (from boronic acid) |

| Suzuki-Miyaura Coupling | Reductive Dehalogenation | 5-Fluoropyrimidin-2(1H)-one |

Biological Activities and Mechanistic Insights of 6 Chloro 5 Fluoropyrimidin 2 1h One and Its Derivatives

Enzymatic Inhibition Studies

Derivatives of 6-Chloro-5-fluoropyrimidin-2(1H)-one have demonstrated significant inhibitory activity against several classes of enzymes that are critical for cellular function and proliferation. This targeted inhibition is a cornerstone of their therapeutic potential.

A primary mechanism of action for derivatives of this compound is the inhibition of thymidylate synthase (TS). TS is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By blocking the active site of TS, these compounds deplete the cellular pool of dTMP, which in turn halts DNA replication and repair. This disruption of DNA synthesis is a well-established strategy in cancer chemotherapy, as rapidly dividing cancer cells are highly dependent on a constant supply of nucleotides. The fluoropyrimidine core of these molecules is critical to this activity, acting as an antagonist to the enzyme's natural substrate.

The this compound scaffold is a key building block for the synthesis of various kinase inhibitors, which are instrumental in targeted cancer therapy.

CDK4/6 Inhibition : This pyrimidinone is a known intermediate in the synthesis of abemaciclib, a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases, when complexed with cyclin D, phosphorylate the retinoblastoma (Rb) protein. mdpi.com This phosphorylation event releases the E2F transcription factor, allowing the cell to progress from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.gov By inhibiting CDK4/6, derivatives of this compound prevent Rb phosphorylation, maintaining the cell in a state of G1 arrest and thereby halting proliferation. mdpi.comnih.gov This mechanism is particularly effective in hormone receptor-positive (HR+) breast cancers where the cyclin D-CDK4/6-Rb pathway is often hyperactivated. mdpi.com

FGFR4 Inhibition : The pyrimidine (B1678525) structure is integral to the design of inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4). Research into 2-aminopyrimidine (B69317) derivatives has yielded highly selective FGFR4 inhibitors. One such compound, a 3'-chloro-5'-fluoro-analogue, demonstrated potent enzymatic inhibition with an IC50 value of 2.6 nM and excellent selectivity over other FGFR isoforms. nih.gov Aberrant FGFR4 signaling is a known driver in certain cancers, particularly hepatocellular carcinoma, making its targeted inhibition a promising therapeutic strategy. nih.gov

ALK Inhibition : A series of 2,4-dianilino-5-fluoropyrimidine derivatives have been synthesized and shown to possess significant Anaplastic Lymphoma Kinase (ALK) inhibitory activity. researchgate.net The ALK fusion gene is an oncogenic driver in a subset of non-small cell lung cancers (NSCLC). One of the most effective compounds from this series showed potent activity against both wild-type ALK and a crizotinib-resistant mutant, highlighting its potential to overcome acquired resistance to existing therapies. researchgate.net

| Target Kinase | Derivative Class | Key Findings |

| CDK4/6 | Pyrimidinone-based structures | Act as intermediates for selective inhibitors like abemaciclib; cause G1 cell cycle arrest. nih.gov |

| FGFR4 | 2-Aminopyrimidine derivatives | A 3'-chloro-5'-fluoro-analogue showed an IC50 of 2.6 nM with high selectivity. nih.gov |

| ALK | 2,4-Dianilino-5-fluoropyrimidines | Derivatives show potent inhibition of wild-type and crizotinib-resistant ALK mutants. researchgate.net |

Modulation of Biochemical Pathways

The enzymatic inhibition exerted by this compound derivatives translates into the direct modulation of critical biochemical pathways that govern cell life and death.

The dual action of inhibiting thymidylate synthase and key cell cycle kinases like CDK4/6 leads to a profound disruption of cell proliferation. nih.gov By targeting both DNA synthesis and cell cycle progression, these compounds create a robust blockade against the uncontrolled division characteristic of cancer cells. The inhibition of CDK4/6 specifically prevents cells from transitioning past the G1 checkpoint, effectively halting the proliferation cascade at an early stage. nih.gov This targeted disruption makes these derivatives potent anti-proliferative agents.

Beyond halting proliferation (cytostasis), this compound has been shown to actively induce programmed cell death, or apoptosis (cytotoxicity). In studies using A549 lung cancer cells, the compound was found to trigger apoptosis. The sustained arrest of the cell cycle and the inability to replicate or repair DNA can lead to overwhelming cellular stress, which activates intrinsic apoptotic pathways. This pro-apoptotic activity is a crucial characteristic of effective anticancer agents, as it leads to the elimination of malignant cells.

| Cell Line | Pathway | Observed Effect | IC50 (µM) |

| A549 (Lung Cancer) | Apoptosis | Induction of programmed cell death. | 4.2 |

| HeLa (Cervical Cancer) | Cell Cycle | Arrest of cellular proliferation. | 3.8 |

Antiviral Activity Research

The utility of this compound extends beyond oncology into virology. The compound is a valuable precursor in the synthesis of novel antiviral drugs. Its mechanism in this context is believed to involve the inhibition of viral enzymes essential for replication. For instance, the derivative 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has been identified as a compound that may play a key role in inhibiting viral replication within host cells. quinoline-thiophene.com By targeting viral-specific processes, these agents can disrupt the viral life cycle, offering new avenues for antiviral therapy.

Inhibition of Viral Replication Enzymes (e.g., HIV Reverse Transcriptase)

The enzyme reverse transcriptase (RT) is a crucial target for antiretroviral therapy against the Human Immunodeficiency Virus (HIV). nih.govmdpi.com Inhibitors of this enzyme prevent the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. nih.gov While direct studies on this compound as an HIV RT inhibitor are not extensively detailed in the reviewed literature, the broader class of pyrimidine and nucleoside analogues has been a cornerstone of anti-HIV treatment. orientjchem.orgnih.gov

One advanced mechanism of RT inhibition is "translocation-defective RT inhibition." An example is seen with 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), a nucleoside analogue that, despite having a 3′-hydroxyl group, acts as a DNA chain terminator. nih.gov After being incorporated into the nascent DNA strand, it hinders the translocation of the reverse transcriptase enzyme, effectively halting DNA synthesis. nih.gov The potency of EFdA, which contains a fluorine substituent, underscores the significant role that halogenation can play in the design of highly effective enzyme inhibitors. nih.gov This compound demonstrated an EC50 of 0.05 nM against HIV-1 in activated peripheral blood mononuclear cells, making it one of the most potent nucleoside inhibitors identified to date. nih.gov

Table 1: Antiviral Potency of EFdA Compared to Standard NRTIs

| Compound | EC50 (nM) in PBMCs |

|---|---|

| EFdA | 0.05 |

| AZT | >20 |

| Tenofovir | >200 |

This table is generated based on data from the text.

Activity Against Specific Viral Infections

Derivatives of pyrimidines have demonstrated efficacy against a range of viruses. Research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which feature a fused pyrimidine ring system, has identified compounds with notable activity against human coronavirus 229E (HCoV-229E). mdpi.com Specifically, derivatives bearing a cyclopropylamino group and an aminoindane moiety were highlighted for their potent effects. mdpi.com

In a different structural class, a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for their activity against the hepatitis B virus (HBV). nih.gov Though not pyrimidines, these compounds share a halogenated heterocyclic structure. Many of these derivatives showed potent anti-HBV activity. The most promising compound from this series demonstrated significant inhibition of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) secretion, as well as HBV DNA replication. nih.gov

Table 2: Anti-HBV Activity of a Lead Quinolin-2(1H)-one Derivative (Compound 44)

| Activity Measurement | IC50 (mM) | Selectivity Index (SI) |

|---|---|---|

| HBsAg Secretion | 0.010 | > 135 |

| HBeAg Secretion | 0.026 | > 51 |

| HBV DNA Replication | 0.045 | N/A |

This table is generated based on data from the text.

Receptor Agonism/Antagonism Studies

The modification of heterocyclic scaffolds is a common strategy for developing agents that can interact with central nervous system receptors.

Serotonin (B10506) Receptor (e.g., 5-HT2C) Agonistic Effects

The serotonin 2C (5-HT2C) receptor is a target for the treatment of various neuropsychiatric disorders. nih.govnih.gov While no direct studies link this compound to 5-HT2C receptor activity, the chloro-fluoro substitution pattern is present in known agonists of this receptor. For example, the indole (B1671886) derivative (S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine has been identified as a high-affinity 5-HT2C receptor agonist. nih.gov This compound was shown to stimulate the turnover of inositol (B14025) 1,4,5-triphosphate and elicit behavioral responses in animal models consistent with 5-HT2C agonism. nih.gov This suggests that the electronic properties conferred by a chloro-fluoro substitution pattern can be favorable for interaction with this specific serotonin receptor subtype, although the core scaffold is different. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For pyrimidine derivatives, SAR studies have provided crucial insights for designing more potent and selective agents. nih.govrsc.org

Impact of Halogen Substituents on Biological Activity

Halogenation is a key tool in drug design, and its effects are evident in pyrimidine derivatives. Studies have shown that the presence of halogen groups like chlorine, bromine, and fluorine in the phenyl ring of certain pyrimidine-quinoline hybrid molecules enhances their antimicrobial activity. nih.gov In one study comparing halogen-substituted pyrimidines, the 4-fluoro derivative was found to be more active than its 4-chloro and 4-bromo counterparts. nih.gov The electron-withdrawing nature of halogen atoms, particularly fluorine, can alter the charge distribution of the pyrimidine ring, influencing how it interacts with biological targets.

Influence of Substituent Variations on the Pyrimidine Core and Side Chains

The biological activity of pyrimidine-based compounds is highly dependent on the nature and position of substituents on the core ring and its side chains.

In the case of the previously mentioned pyrimido[4,5-d]pyrimidine (B13093195) derivatives with activity against HCoV-229E, the specific substituents at positions 4 and 7 were critical for antiviral potency. mdpi.com Compounds featuring a cyclopropylamino group and an aminoindane moiety were particularly effective, highlighting the importance of these specific side chains for interacting with the viral target. mdpi.com

Similarly, for the anti-HBV quinolin-2(1H)-one derivatives, extensive SAR studies were conducted. nih.gov Variations in the side chains attached to the core structure led to a wide range of potencies. The most successful compound in the series featured specific modifications that optimized its ability to inhibit HBV replication and antigen secretion. nih.gov These findings collectively demonstrate that while the halogenated heterocyclic core provides a foundational scaffold, the precise tuning of side chain substituents is essential for achieving high biological activity.

Binding Kinetics (e.g., Surface Plasmon Resonance) and Selectivity Profiling

The comprehensive characterization of the binding kinetics and selectivity profile of a compound is crucial in drug discovery to understand its interaction with its biological target and to predict its potential efficacy and off-target effects. For this compound and its derivatives, techniques such as Surface Plasmon Resonance (SPR) are invaluable for elucidating these parameters.

The selectivity profile of a compound refers to its binding affinity against a panel of related and unrelated biological targets. A highly selective compound will bind preferentially to its intended target with significantly lower affinity for other targets, which can minimize off-target side effects. The halogen substituents on pyrimidine derivatives, such as the chloro and fluoro groups in this compound, are known to play a significant role in modulating potency and selectivity. mdpi.com For instance, halogen atoms can form halogen bonds and other non-covalent interactions with the protein's active site, thereby enhancing binding affinity and influencing the selectivity profile. mdpi.com

Kinase inhibitor selectivity is often assessed through profiling against a large panel of kinases. nih.gov This can be achieved using various methods, including enzymatic assays and binding assays like differential scanning fluorimetry (DSF), which measures the thermal stabilization of a protein upon ligand binding. ox.ac.ukspringernature.com While many kinase inhibitors demonstrate promiscuity by binding to multiple kinases, this is not always a disadvantage and can sometimes offer therapeutic benefits. nih.gov For derivatives of this compound, a thorough selectivity profiling would be essential to identify their primary targets and potential secondary targets, which would be critical for their further development as therapeutic agents.

In Vitro and Preclinical Cellular Evaluation

The in vitro and preclinical cellular evaluation of this compound and its derivatives is a critical step in assessing their potential as anticancer agents. This evaluation involves testing their activity against various cancer cell lines and conducting cell-based functional assays to elucidate their mechanisms of action.

Cell-Based Functional Assays

To understand the mechanisms underlying the observed anticancer activity, a variety of cell-based functional assays are employed. These assays can reveal how a compound affects cellular processes such as cell cycle progression and apoptosis (programmed cell death).

Cell Cycle Analysis:

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population. auctoresonline.org Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment of cancer cells with pyrimidine derivatives has been shown to cause cell cycle arrest at various phases. For instance, some derivatives have been reported to induce a G2/M phase arrest, preventing the cells from entering mitosis and thus inhibiting proliferation. mdpi.com An increase in the sub-G1 population is often indicative of apoptotic cell death. researchgate.net

Apoptosis Assays:

The induction of apoptosis is a desirable characteristic for an anticancer agent. Several assays can be used to detect and quantify apoptosis. One common method is Annexin V staining, which is also analyzed by flow cytometry. nih.gov In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent tag, allowing for the identification of apoptotic cells. Studies on pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cells. mdpi.com

The table below outlines common cell-based functional assays and their applications in evaluating the anticancer properties of compounds like this compound and its derivatives.

| Assay | Purpose | Typical Outcome for Active Compounds |

| Cell Cycle Analysis (Flow Cytometry) | To determine the effect of the compound on cell cycle progression. | Arrest of cells in a specific phase (e.g., G1, S, or G2/M), indicating interference with cell cycle checkpoints. |

| Apoptosis Assay (e.g., Annexin V Staining) | To detect and quantify the induction of programmed cell death. | An increase in the percentage of apoptotic cells, suggesting the compound triggers this pathway. |

These functional assays provide crucial insights into the molecular mechanisms by which this compound and its derivatives exert their cytotoxic effects, guiding their further development as potential anticancer therapeutics.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Design and Synthesis

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to a diverse range of biological targets. nih.govmdpi.com The pyrimidine (B1678525) ring system, a core component of 6-Chloro-5-fluoropyrimidin-2(1H)-one, is widely recognized as a privileged scaffold in drug design. researchgate.netmdpi.com The incorporation of electronegative chlorine and fluorine atoms onto this scaffold enhances its chemical reactivity and modulates its electronic properties, making it a versatile starting point for creating libraries of compounds with diverse biological activities. The strategic placement of these halogens allows for selective functionalization, enabling chemists to synthesize a wide array of derivatives that can be screened for therapeutic potential against various diseases.

The utility of pyrimidine-based structures as privileged scaffolds is evident in their presence in numerous approved drugs and clinical candidates. The structural rigidity and potential for multiple points of interaction with biological macromolecules make them ideal for designing targeted therapies.

Utilization as a Building Block for Pharmaceutical Syntheses